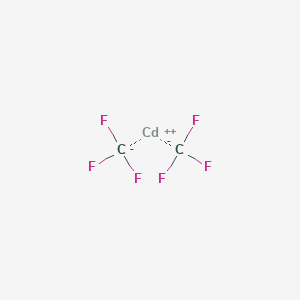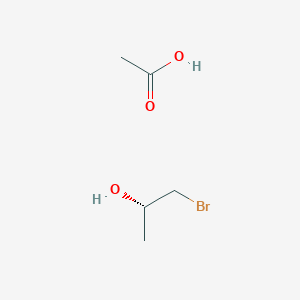
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane can be synthesized through the irradiation of pentacyclo(4.4.0.02,4.03,8.05,7)dec-9-ene (snoutene) derivatives at low temperatures. For instance, 6-trimethylsilyl-hexacyclo(4.4.0.02,10.03,5.04,8.07,9)decane can be prepared by irradiating the corresponding snoutene derivative . The yields of these reactions vary, with some derivatives being produced in yields as high as 23% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited commercial applications. Most preparations are conducted in research laboratories for academic and experimental purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane undergoes various chemical reactions, including isomerization, substitution, and rearrangement reactions. For example, upon heating or under gas-chromatographic separation conditions, diademanes can rearrange into triquinacenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trimethylsilyl derivatives and other substituted snoutenes . The reactions often require specific conditions such as low temperatures and irradiation to proceed efficiently.
Major Products: The major products formed from the reactions of this compound include various substituted diademanes and triquinacenes
Applications De Recherche Scientifique
Hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane has several scientific research applications, particularly in the field of organic chemistry. Its unique structure makes it a valuable compound for studying molecular strain and reactivity. Additionally, it serves as a model compound for understanding the behavior of polycyclic hydrocarbons under various conditions .
Mécanisme D'action
The mechanism by which hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane exerts its effects is primarily through its strained molecular structure. The strain in the molecule influences its reactivity and the types of reactions it can undergo. For example, the presence of substituents can accelerate or retard the rearrangement reactions of diademanes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to hexacyclo(4.4.0.02,4.03,9.05,7.08,10)decane include other polycyclic hydrocarbons such as triquinacenes and substituted diademanes .
Uniqueness: this compound is unique due to its highly strained structure and the specific synthetic routes required for its preparation. This uniqueness makes it a valuable compound for studying molecular strain and reactivity in organic chemistry .
Propriétés
Numéro CAS |
33840-23-2 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
hexacyclo[4.4.0.02,4.03,9.05,7.08,10]decane |
InChI |
InChI=1S/C10H10/c1-2-4-6-5-3(1)8(5)10(7(1)2)9(4)6/h1-10H |
Clé InChI |
JGXDLFFGBKOCCX-UHFFFAOYSA-N |
SMILES canonique |
C12C3C4C3C5C1C5C6C2C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
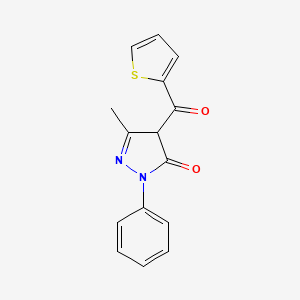
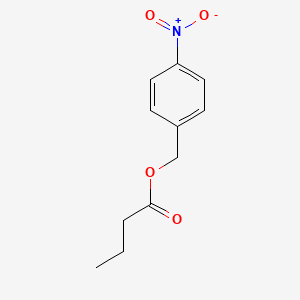
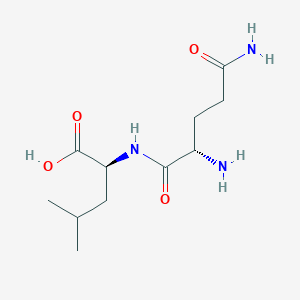
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)
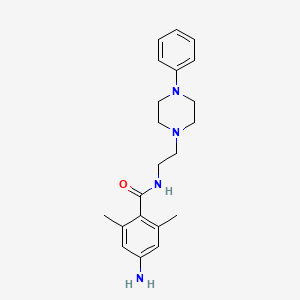
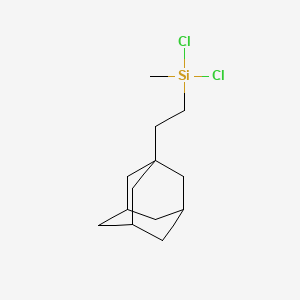

![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)
